molecular formula C21H23N5O2 B12245853 3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole

3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole

Cat. No.: B12245853
M. Wt: 377.4 g/mol
InChI Key: YHSAIDMQNFZQED-UHFFFAOYSA-N
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Description

3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the construction of the octahydropyrrolo[3,4-c]pyrrole core, and the final coupling with the indole moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, indole derivatives, and pyrrolo[3,4-c]pyrrole compounds. Examples include:

  • 4-cyclopropyl-6-methoxypyrimidin-5-ylboronic acid
  • 2-methoxypyridine-5-boronic acid pinacol ester

Uniqueness

What sets 3-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indole apart is its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindol-3-yl)methanone

InChI

InChI=1S/C21H23N5O2/c1-24-13-17(16-5-3-4-6-18(16)24)20(27)25-9-14-11-26(12-15(14)10-25)21-22-8-7-19(23-21)28-2/h3-8,13-15H,9-12H2,1-2H3

InChI Key

YHSAIDMQNFZQED-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CC4CN(CC4C3)C5=NC=CC(=N5)OC

Origin of Product

United States

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